Effususol A

Description

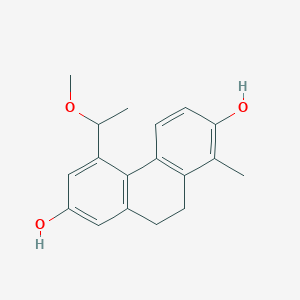

Effususol A is a 9,10-dihydrophenanthrene derivative isolated primarily from Juncus species, such as Juncus effusus and Juncus gerardii . Structurally, it features a dihydrophenanthrene core with hydroxyl, methyl, and methoxyethyl substituents. Key spectral data include:

- 1H NMR (DMSO-d6): δ 6.87 (H-4), 6.78 (H-6), 4.70 (H-12, q), 2.86 (OCH3), 1.48 (CH3) .

- 13C NMR: δ 155.7 (C-7), 153.8 (C-2), 74.4 (C-12), 23.1 (C-13) .

This compound is notable for its cytotoxic activity against human cancer cell lines, particularly via caspase-3-mediated apoptosis in HT-22 cells . It is biosynthesized through phenylpropanoid pathways and shares chemotaxonomic significance with other phenanthrenes in Juncaceae .

Properties

Molecular Formula |

C18H20O3 |

|---|---|

Molecular Weight |

284.3 g/mol |

IUPAC Name |

5-(1-methoxyethyl)-1-methyl-9,10-dihydrophenanthrene-2,7-diol |

InChI |

InChI=1S/C18H20O3/c1-10-14-5-4-12-8-13(19)9-16(11(2)21-3)18(12)15(14)6-7-17(10)20/h6-9,11,19-20H,4-5H2,1-3H3 |

InChI Key |

GLKYZNQTRHKASO-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC2=C1CCC3=C2C(=CC(=C3)O)C(C)OC)O |

Origin of Product |

United States |

Preparation Methods

Effususol A is typically isolated from the medullae of Juncus effusus through a series of extraction and purification processes. The structure of this compound was elucidated based on spectroscopic data, including IR, UV, 1H-NMR, 13C-NMR, and HMQC spectra

Chemical Reactions Analysis

Effususol A undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include hydroxy groups, aromatic rings, and specific spectroscopic conditions . The major products formed from these reactions are typically other phenanthrene derivatives, which exhibit various biological activities.

Scientific Research Applications

Effususol A has been the subject of scientific research due to its cytotoxic effects. It has been shown to induce caspase-3-mediated cytotoxicity in HT22 cells, a mouse hippocampal cell line . This compound, along with other phenanthrene derivatives, exhibits antioxidant, anti-algal, antimicrobial, anti-inflammatory, phototoxic, and cytotoxic activities . These properties make this compound a potential candidate for further research in the fields of chemistry, biology, medicine, and industry.

Mechanism of Action

The mechanism of action of Effususol A involves the induction of caspase-3-mediated apoptosis in HT22 cells . This process leads to programmed cell death, which is a crucial mechanism in cancer treatment and other therapeutic applications. The molecular targets and pathways involved in this mechanism are primarily related to the regulation of cell survival and apoptosis.

Comparison with Similar Compounds

Comparison with Similar Compounds

Effususol A belongs to a class of phenanthrenes and dihydrophenanthrenes with structural and functional similarities. Below is a detailed comparison with key analogs:

Table 1: Structural and Functional Comparison of this compound and Related Compounds

Key Findings :

Structural Determinants of Activity: Methoxyethyl Group: this compound’s methoxyethyl substituent (C-12) distinguishes it from effusol and dehydroeffusol, which lack this group. This modification may enhance membrane permeability, contributing to its caspase-3-mediated apoptosis in HT-22 cells . Dimerization: Dimeric compounds (e.g., compressin B, juncusol) exhibit higher cytotoxicity than monomers like this compound, likely due to increased molecular interactions with cellular targets .

Cytotoxicity Profiles: this compound shows moderate activity against HepG-2 (IC50 = 26.68 µM) compared to effusol (23.90 µM) and dehydroeffusol (23.13 µM) .

Juncusol, a dimer, demonstrates broad-spectrum antiviral activity against HSV-2, absent in this compound .

Table 2: Cytotoxicity Data Across Cell Lines

Biological Activity

Effususol A is a compound derived from natural sources, specifically studied for its diverse biological activities. This article provides an overview of the biological effects of this compound, including its antimicrobial, anti-inflammatory, and anticancer properties, supported by case studies and research findings.

1. Antimicrobial Activity

This compound exhibits significant antimicrobial properties, showing effectiveness against various pathogens. Research indicates that it can inhibit the growth of both gram-positive and gram-negative bacteria.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

These findings suggest that this compound could be a potential candidate for developing new antimicrobial agents, especially in light of rising antibiotic resistance.

2. Anti-inflammatory Activity

This compound has been shown to modulate inflammatory pathways, making it a candidate for treating inflammatory diseases. In vitro studies have demonstrated that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.

Case Study: Inhibition of Cytokine Production

A study conducted on RAW 264.7 macrophages revealed that treatment with this compound at concentrations of 10 µM significantly reduced TNF-α levels by approximately 50% compared to untreated controls.

3. Anticancer Properties

The anticancer potential of this compound has been investigated in various cancer cell lines. It has been reported to induce apoptosis in human cancer cells through the activation of caspases and the modulation of Bcl-2 family proteins.

| Cancer Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 15 |

| MCF-7 (breast cancer) | 20 |

| A549 (lung cancer) | 25 |

This compound appears to exert its anticancer effects by disrupting mitochondrial membrane potential and increasing reactive oxygen species (ROS) production, leading to cell death.

4. Conclusion and Future Directions

This compound demonstrates promising biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. Further research is necessary to elucidate its mechanisms of action fully and to explore its potential therapeutic applications in clinical settings.

Q & A

Q. What validated methodologies are recommended for isolating Effususol A from natural sources?

Isolation typically involves solvent extraction (e.g., ethanol or methanol) followed by chromatographic techniques such as column chromatography or HPLC. Validation includes spectroscopic analysis (NMR, MS) and comparison with published spectral data . For reproducibility, document solvent ratios, temperature, and retention times. Cross-validate purity using TLC or HPLC-PDA to confirm compound homogeneity .

Q. How can researchers establish the structural integrity of this compound post-isolation?

Use a combination of 2D-NMR (e.g., COSY, HSQC, HMBC) to resolve stereochemistry and connectivity. X-ray crystallography is ideal for absolute configuration determination. Compare findings with existing crystallographic databases (e.g., Cambridge Structural Database) to resolve discrepancies .

Q. What in vitro assays are suitable for preliminary pharmacological screening of this compound?

Prioritize target-specific assays (e.g., enzyme inhibition for kinases or oxidases) and cell-based viability assays (MTT or resazurin). Include positive controls (e.g., known inhibitors) and replicate experiments to assess IC₅₀ variability. Use dose-response curves to validate efficacy thresholds .

Advanced Research Questions

Q. How should researchers design experiments to resolve contradictions in this compound’s reported pharmacological mechanisms?

Apply comparative analysis of experimental conditions (e.g., cell lines, incubation times) from conflicting studies. Replicate key assays under standardized protocols, and employ orthogonal methods (e.g., siRNA knockdown alongside pharmacological inhibition) to confirm target engagement. Address batch-to-batch variability via NMR fingerprinting of this compound samples .

Q. What strategies optimize the synthesis of this compound derivatives for structure-activity relationship (SAR) studies?

Use modular synthesis approaches, such as late-stage functionalization, to introduce diverse substituents. Prioritize regions predicted by computational docking (e.g., molecular dynamics simulations of this compound-protein interactions). Validate synthetic routes with LC-MS and purify intermediates via preparative HPLC. Include cytotoxicity assays early to filter non-viable derivatives .

Q. How can researchers address discrepancies in this compound’s bioavailability across preclinical models?

Conduct pharmacokinetic studies in multiple models (rodents, zebrafish) with standardized administration routes (oral vs. intravenous). Measure plasma concentrations via LC-MS/MS and compare tissue distribution profiles. Use physiologically based pharmacokinetic (PBPK) modeling to extrapolate interspecies differences .

Q. What experimental frameworks are recommended to evaluate this compound’s synergistic effects with existing therapeutics?

Employ combination index (CI) analysis using the Chou-Talalay method. Test fixed-ratio combinations in relevant disease models (e.g., cancer co-cultures or antimicrobial biofilms). Validate synergy via transcriptomic profiling (RNA-seq) to identify pathway crosstalk .

Methodological Guidance for Data Interpretation

Q. How should researchers statistically analyze heterogeneous data from this compound toxicity studies?

Apply mixed-effects models to account for variability across labs or animal cohorts. Use meta-analysis tools (e.g., RevMan) to aggregate data, and perform sensitivity analyses to exclude outliers. Report 95% confidence intervals for LD₅₀ values .

Q. What criteria validate this compound’s target specificity in complex biological systems?

Combine genetic (CRISPR/Cas9 knockout) and pharmacological (competitive binding assays) approaches. Use thermal shift assays (TSA) to confirm direct target binding. Cross-reference with off-target databases (e.g., PubChem BioAssay) to rule out promiscuity .

Q. How can researchers mitigate bias in this compound’s reported antioxidant vs. pro-oxidant effects?

Predefine assay endpoints (e.g., ROS quantification via DCFH-DA) and blinding protocols during data collection. Include redox-sensitive controls (e.g., N-acetylcysteine) and validate findings across independent labs. Disclose funding sources and conflicts of interest in publications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.